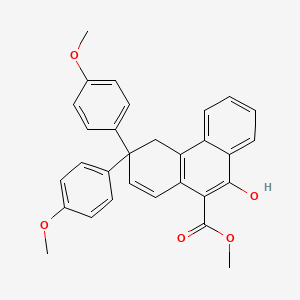
Methyl10-hydroxy-6,6-bis(4-methoxyphenyl)-5,6-dihydrophenanthrene-9-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl10-hydroxy-6,6-bis(4-methoxyphenyl)-5,6-dihydrophenanthrene-9-carboxylate is an organic compound that belongs to the class of phenanthrene derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl10-hydroxy-6,6-bis(4-methoxyphenyl)-5,6-dihydrophenanthrene-9-carboxylate typically involves multi-step organic reactions. The starting materials are often commercially available phenanthrene derivatives, which undergo a series of functional group transformations including hydroxylation, methylation, and esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl10-hydroxy-6,6-bis(4-methoxyphenyl)-5,6-dihydrophenanthrene-9-carboxylate can undergo various chemical reactions including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of ester groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities such as anti-inflammatory or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of Methyl10-hydroxy-6,6-bis(4-methoxyphenyl)-5,6-dihydrophenanthrene-9-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds to Methyl10-hydroxy-6,6-bis(4-methoxyphenyl)-5,6-dihydrophenanthrene-9-carboxylate include other phenanthrene derivatives with different substituents. Examples include:
- 9,10-Dihydroxyphenanthrene
- 6,6-Bis(4-methoxyphenyl)phenanthrene
- Methyl 9-carboxylate phenanthrene
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties
特性
分子式 |
C30H26O5 |
|---|---|
分子量 |
466.5 g/mol |
IUPAC名 |
methyl 10-hydroxy-6,6-bis(4-methoxyphenyl)-5H-phenanthrene-9-carboxylate |
InChI |
InChI=1S/C30H26O5/c1-33-21-12-8-19(9-13-21)30(20-10-14-22(34-2)15-11-20)17-16-24-26(18-30)23-6-4-5-7-25(23)28(31)27(24)29(32)35-3/h4-17,31H,18H2,1-3H3 |
InChIキー |
XXJOWBLSSCPNKE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2(CC3=C(C=C2)C(=C(C4=CC=CC=C34)O)C(=O)OC)C5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one](/img/structure/B14794628.png)
![(2S)-1-[(1S)-1-(Dimethylamino)ethyl]-1',2-bis(diphenylphosphino)ferrocene](/img/structure/B14794630.png)
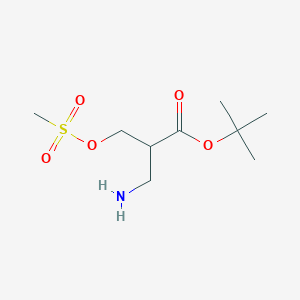
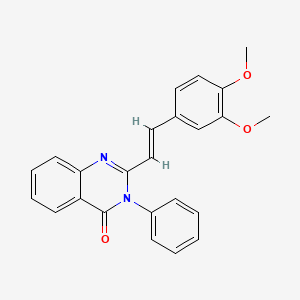
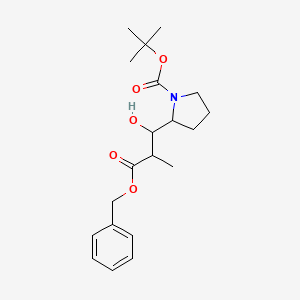

![6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[1-[(1-oxopropoxy)methyl]-2-(phenylmethoxy)ethoxy]methyl]-](/img/structure/B14794657.png)
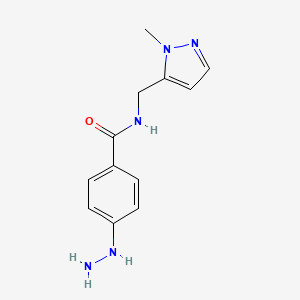
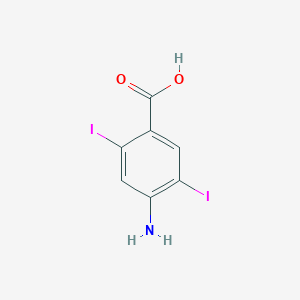
![(4AR,10BR)-8-Chloro-4-methyl-1H,2H,3H,4H,4AH,5H,6H,10BH-benzo[F]quinolin-3-one](/img/structure/B14794671.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14794680.png)
![(2S)-2-amino-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]propanamide; trifluoroacetic acid](/img/structure/B14794688.png)
![2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14794698.png)

